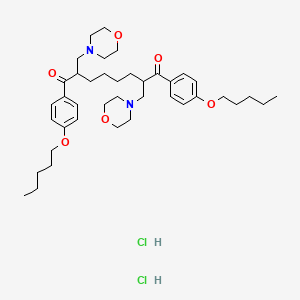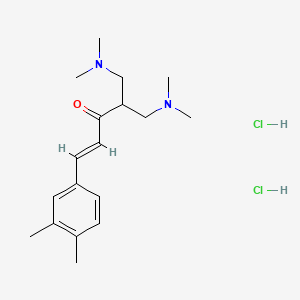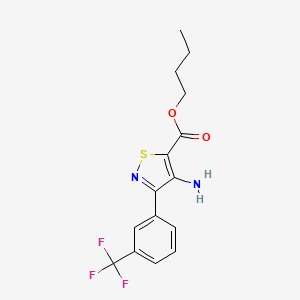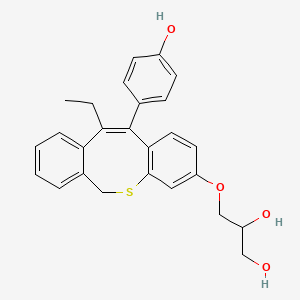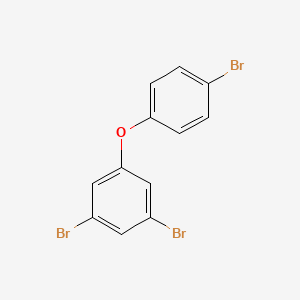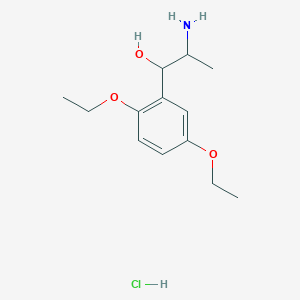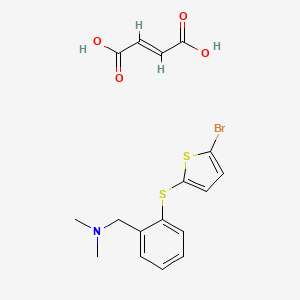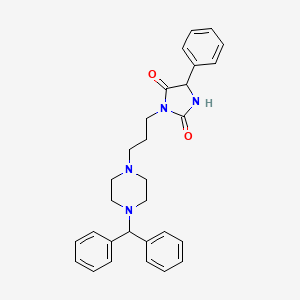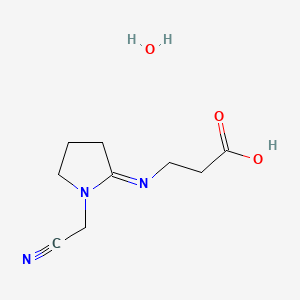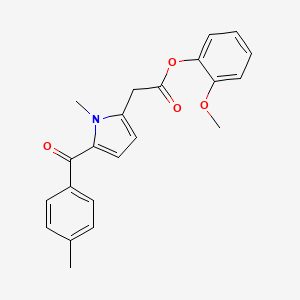
5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan is a compound belonging to the morphinan class of chemicals. Morphinans are known for their psychoactive properties and are commonly used in the development of opioid analgesics, cough suppressants, and dissociative hallucinogens . This compound is structurally related to morphine and other opioid analgesics, which are widely used for pain management.
Métodos De Preparación
The synthesis of 5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan involves several steps, starting from the morphinan skeletonIndustrial production methods may involve the use of advanced organic synthesis techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other morphinan derivatives.
Biology: It is studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Mecanismo De Acción
The mechanism of action of 5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan involves its interaction with opioid receptors, particularly the mu-opioid receptor. This interaction leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound’s molecular targets include various proteins and enzymes involved in pain perception and modulation .
Comparación Con Compuestos Similares
5-Dehydro-4,14-dihydroxy-3-methoxy-N-methylmorphinan is similar to other morphinan derivatives such as morphine, codeine, and dextromethorphan. it is unique in its specific substitution pattern, which may result in different pharmacological properties. Similar compounds include:
Morphine: A potent opioid analgesic used for severe pain management.
Codeine: A less potent opioid used for mild to moderate pain and cough suppression.
Dextromethorphan: A cough suppressant with dissociative hallucinogenic properties.
Propiedades
Número CAS |
98437-72-0 |
|---|---|
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
(1R,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraene-3,10-diol |
InChI |
InChI=1S/C18H23NO3/c1-19-10-9-17-7-3-4-8-18(17,21)14(19)11-12-5-6-13(22-2)16(20)15(12)17/h3,5-7,14,20-21H,4,8-11H2,1-2H3/t14-,17+,18-/m1/s1 |
Clave InChI |
WVMLRRRARMANTD-FHLIZLRMSA-N |
SMILES isomérico |
CN1CC[C@]23C=CCC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)O)O |
SMILES canónico |
CN1CCC23C=CCCC2(C1CC4=C3C(=C(C=C4)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



